2-Amino-4-hydroxynicotinic acid
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Overview
Description
2-Amino-4-hydroxynicotinic acid is an organic compound with the molecular formula C6H6N2O3 It is a derivative of nicotinic acid, featuring an amino group at the 2-position and a hydroxyl group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxynicotinic acid can be achieved through several methods. One common approach involves the nitration of 2-amino-4-hydroxybenzoic acid, followed by reduction and cyclization to form the desired product. Another method includes the direct amination of 4-hydroxynicotinic acid using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as alkylated or acylated compounds, which can have different properties and applications.
Scientific Research Applications
2-Amino-4-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxynicotinic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-hydroxynicotinic acid
- 2-Amino-5-hydroxynicotinic acid
- 4-Amino-3-hydroxynicotinic acid
Comparison
Compared to its similar compounds, 2-Amino-4-hydroxynicotinic acid is unique due to the specific positioning of the amino and hydroxyl groups on the pyridine ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-4-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-4(6(10)11)3(9)1-2-8-5/h1-2H,(H,10,11)(H3,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXCDJBGYOJBNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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